Cas no 2860566-72-7 ({1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid)

{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 化学的及び物理的性質
名前と識別子
-
- (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- INDEX NAME NOT YET ASSIGNED
- {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid
-
- インチ: 1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3
- InChIKey: NQBAGRXVXAKNEC-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(=C(C1)C)B(O)O)(=O)OC(C)(C)C
{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26676982-10g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 10g |
$5467.0 | 2023-09-12 | ||
Enamine | EN300-26676982-0.1g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 0.1g |
$1119.0 | 2023-09-12 | ||
Enamine | EN300-26676982-2.5g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 2.5g |
$2492.0 | 2023-09-12 | ||
Enamine | EN300-26676982-0.05g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 0.05g |
$1068.0 | 2023-09-12 | ||
Enamine | EN300-26676982-0.25g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 0.25g |
$1170.0 | 2023-09-12 | ||
Enamine | EN300-26676982-0.5g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 0.5g |
$1221.0 | 2023-09-12 | ||
Enamine | EN300-26676982-10.0g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 10.0g |
$5590.0 | 2023-07-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720819-100mg |
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |
2860566-72-7 | 98% | 100mg |
¥16923.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720819-1g |
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |
2860566-72-7 | 98% | 1g |
¥16669.00 | 2024-05-20 | |
Enamine | EN300-26676982-1.0g |
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |
2860566-72-7 | 1.0g |
$1299.0 | 2023-07-04 |
{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acidに関する追加情報
Introduction to {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic Acid (CAS No. 2860566-72-7)
{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid (CAS No. 2860566-72-7) is a highly specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, plays a pivotal role in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of both a {tert-butoxy}carbonyl (Boc) protecting group and a boronic acid moiety makes it a versatile intermediate in various synthetic pathways.
The molecular framework of this compound consists of a tetrahydropyridine core substituted with a {5-methyl} group at the fifth position. The tetrahydropyridine scaffold is a common structural motif found in many biologically active molecules, contributing to its potential pharmacological significance. The Boc group at the first position serves as an effective protecting group for amine functionalities, ensuring selective reactivity in multi-step syntheses. Additionally, the boronic acid component facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in constructing carbon-carbon bonds essential for drug molecule assembly.
In recent years, boronic acids have emerged as crucial reagents in the pharmaceutical industry due to their ability to participate in various chemical transformations. The compound {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid (CAS No. 2860566-72-7) exemplifies this trend by serving as a key intermediate in the synthesis of heterocyclic compounds. These heterocycles are prevalent in many drug candidates and are known for their diverse biological activities.
One of the most compelling applications of this compound is in the field of drug discovery and development. The ability to incorporate boronic acid functionalities into molecular structures allows for the creation of novel scaffolds with enhanced binding affinity and selectivity towards biological targets. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors hold promise for treating conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
The synthesis of {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of the tetrahydropyridine core through cyclization reactions followed by functional group modifications to introduce the Boc protecting group and the boronic acid moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity levels.
Recent advancements in computational chemistry have further enhanced the understanding and application of this compound. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drug candidates. These studies not only accelerate the drug discovery process but also provide valuable information for optimizing synthetic routes.
The role of {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid (CAS No. 2860566-72-7) extends beyond academic research; it also finds practical applications in industrial settings. Pharmaceutical companies often utilize this compound as a building block for synthesizing complex active pharmaceutical ingredients (APIs). Its stability under various reaction conditions makes it an attractive choice for large-scale production processes.
As research continues to evolve, new applications and derivatives of this compound are likely to emerge. The growing interest in boronic acids as pharmacophores underscores their importance in medicinal chemistry. The development of innovative synthetic methodologies will further expand their utility, enabling the creation of more sophisticated and effective therapeutic agents.
In conclusion, {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid (CAS No. 2860566-72-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As our understanding of its properties and applications deepens, we can expect to see even more groundbreaking developments in drug discovery and medicinal biology.
2860566-72-7 ({1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid) 関連製品
- 49776-82-1(6-Heptenyl Isothiocyanate)
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)
- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)




